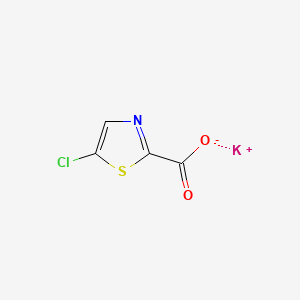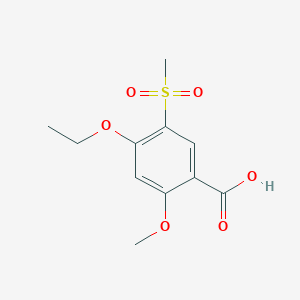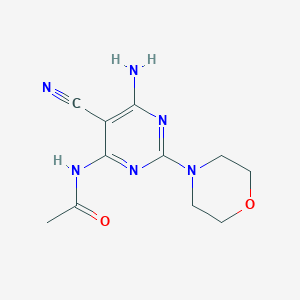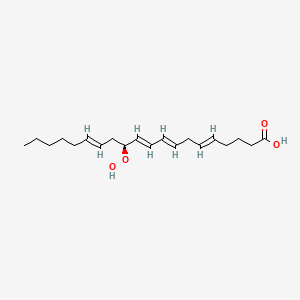
4-Cyanothiophene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanothiophene-2-carbonyl chloride is an organic compound with the molecular formula C6H2ClNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanothiophene-2-carbonyl chloride typically involves the chlorination of 4-cyanothiophene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process is generally conducted under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the use of hazardous reagents like thionyl chloride .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyanothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative conditions can convert the thiophene ring to sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Alcohols: Resulting from reduction reactions.
Sulfoxides and Sulfones: Products of oxidation reactions.
Wissenschaftliche Forschungsanwendungen
4-Cyanothiophene-2-carbonyl chloride has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: Incorporated into the design of organic semiconductors and conductive polymers.
Medicinal Chemistry: Explored for its potential in developing pharmaceutical agents with anti-inflammatory, antimicrobial, and anticancer properties
Wirkmechanismus
The mechanism of action of 4-Cyanothiophene-2-carbonyl chloride is primarily related to its reactivity as an acyl chloride. It readily reacts with nucleophiles, facilitating the formation of various derivatives. The thiophene ring can also participate in π-π interactions and electron-donating or withdrawing effects, influencing the compound’s reactivity and interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiophenecarbonyl chloride: Lacks the cyano group, making it less versatile in certain synthetic applications.
4-Cyanothiophene-2-carboxylic acid: Precursor to 4-Cyanothiophene-2-carbonyl chloride, used in similar synthetic pathways.
Uniqueness
This compound’s unique combination of the cyano and acyl chloride functional groups makes it a valuable intermediate in organic synthesis. Its reactivity and versatility distinguish it from other thiophene derivatives .
Eigenschaften
Molekularformel |
C6H2ClNOS |
|---|---|
Molekulargewicht |
171.60 g/mol |
IUPAC-Name |
4-cyanothiophene-2-carbonyl chloride |
InChI |
InChI=1S/C6H2ClNOS/c7-6(9)5-1-4(2-8)3-10-5/h1,3H |
InChI-Schlüssel |
HOVHTPNEMVDQCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1C#N)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)


![6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13884898.png)
![Thieno[3,2-b]thiophene-5-carbonyl chloride](/img/structure/B13884902.png)
![2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one](/img/structure/B13884903.png)





![[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13884935.png)

